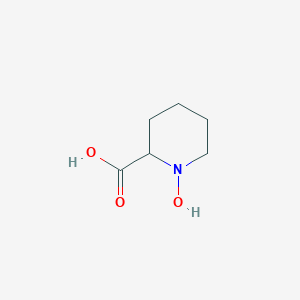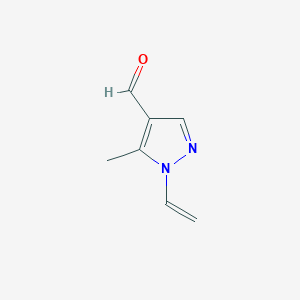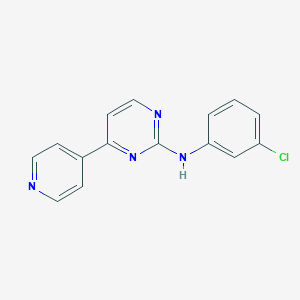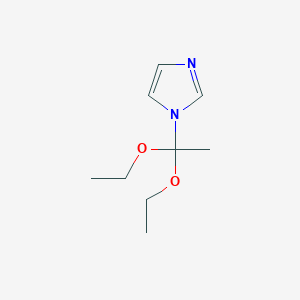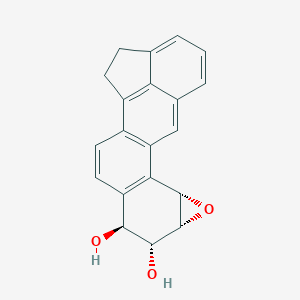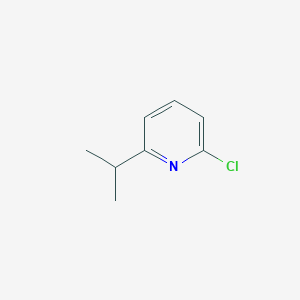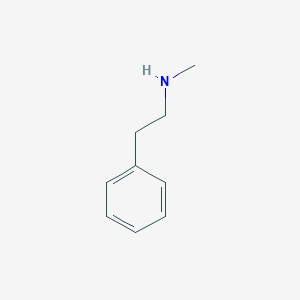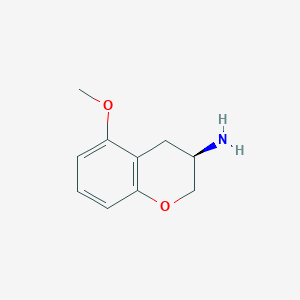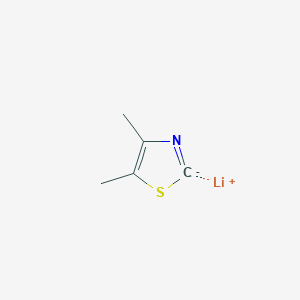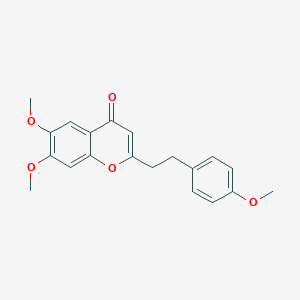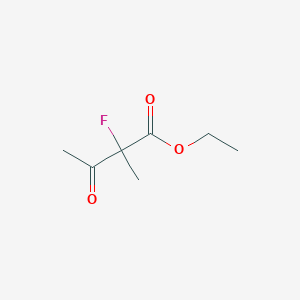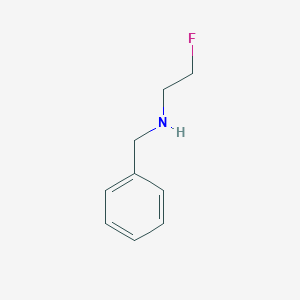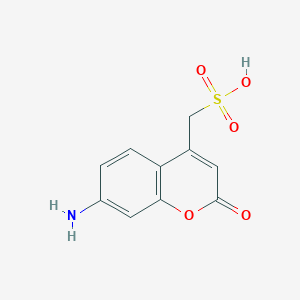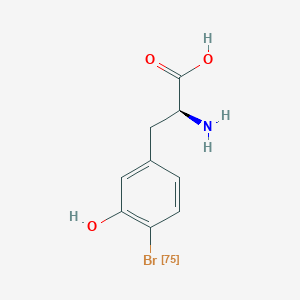
6-Bromo-m-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-m-tyrosine is a naturally occurring amino acid that has been found in marine organisms. It has been studied for its potential therapeutic applications in various medical fields, including cancer treatment and neurological disorders.
Aplicaciones Científicas De Investigación
6-Bromo-m-tyrosine has been studied for its potential therapeutic applications in various medical fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, it has been studied for its neuroprotective effects and its ability to improve cognitive function. Additionally, it has been investigated for its potential use as a diagnostic tool for certain diseases.
Mecanismo De Acción
The mechanism of action of 6-Bromo-m-tyrosine is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. In cancer treatment, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis and cell proliferation. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-m-tyrosine has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to induce apoptosis and reduce angiogenesis. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Bromo-m-tyrosine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability, making it a safe and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-Bromo-m-tyrosine. One area of interest is its potential use in cancer immunotherapy. It has been suggested that 6-Bromo-m-tyrosine may be able to enhance the immune response against cancer cells, which could improve the efficacy of current cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 6-Bromo-m-tyrosine in humans.
Métodos De Síntesis
6-Bromo-m-tyrosine can be synthesized through the bromination of m-tyrosine. The reaction is carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), in an aqueous or organic solvent. The reaction conditions are carefully controlled to ensure the selective bromination of the meta position of the tyrosine ring. The resulting product is then purified through a series of chromatographic steps to obtain pure 6-Bromo-m-tyrosine.
Propiedades
Número CAS |
113714-65-1 |
|---|---|
Nombre del producto |
6-Bromo-m-tyrosine |
Fórmula molecular |
C9H10BrNO3 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5 |
Clave InChI |
RLWLJYJGFKNPRZ-GCSILEIFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br] |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
Sinónimos |
6-BMT 6-bromo-m-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



